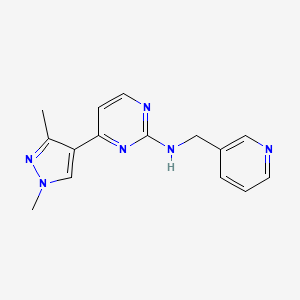
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound, also known as PDP, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine exerts its effects by inhibiting specific enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. This compound also inhibits the activity of histone deacetylases, which play a role in gene expression. These mechanisms of action make this compound a promising compound for cancer and neurodegenerative disease research.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. It also has low toxicity and can be easily synthesized in large quantities. However, this compound has limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine research. One direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of this compound's potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Finally, more research is needed to fully understand the mechanisms of action of this compound and its potential for clinical applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in cancer and neurodegenerative disease research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. There are also several potential future directions for this compound research, including the development of more potent and selective analogs and investigation of its potential applications in other diseases.
合成法
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has been achieved using various methods, including the reaction of 3-pyridinecarboxaldehyde with 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-amine in the presence of a catalyst. Another method involves the reaction of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-amine with 3-pyridinemethanol in the presence of a base. These methods have been optimized to provide high yields of this compound.
科学的研究の応用
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-11-13(10-21(2)20-11)14-5-7-17-15(19-14)18-9-12-4-3-6-16-8-12/h3-8,10H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKKPAZBDIQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
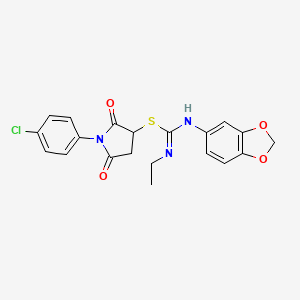
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)
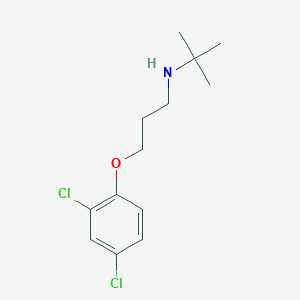
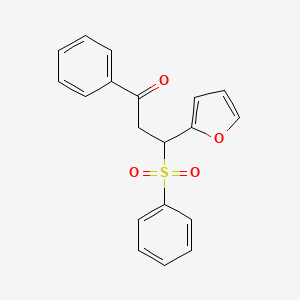
![N-cyclopropyl-N'-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4998773.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)
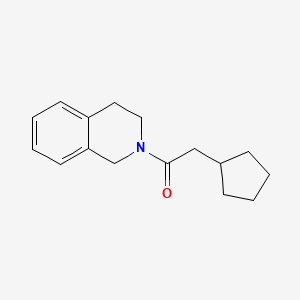
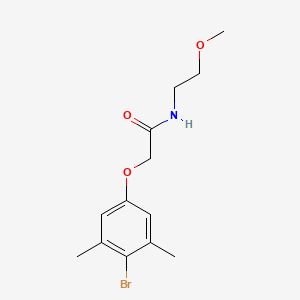
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)
![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)